4-Ethyl-1-fluoro-2-methylbenzene

Description

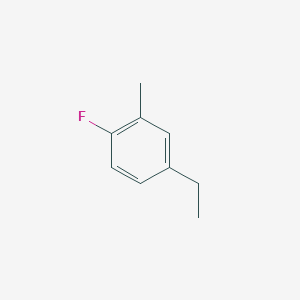

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJGTFSGODXUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-fluoro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethyl group. The fluoro and methyl groups can be introduced through halogenation and alkylation reactions, respectively .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a hydrocarbon.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Ethyl-1-fluoro-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-fluoro-2-methylbenzene involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The ethyl and methyl groups can affect the compound’s steric and electronic properties, further modulating its behavior in chemical reactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | 4-Ethyl-1-fluoro-2-methylbenzene | 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene |

|---|---|---|

| Molecular Formula | C₉H₁₁F | C₉H₉F₃ |

| Molecular Weight | 138.18 g/mol | 174.16 g/mol |

| Substituents | - 4-Ethyl - 1-Fluoro - 2-Methyl |

- 4-(1,1-Difluoroethyl) - 2-Fluoro - 1-Methyl |

| Polarity | Moderate | Higher (due to additional fluorine atoms) |

| Potential Reactivity | Lower halogen content; less prone to nucleophilic substitution | Higher halogen content; increased reactivity with nucleophiles |

Key Differences:

Halogen Content: The presence of a 1,1-difluoroethyl group in the analogue introduces two additional fluorine atoms, significantly increasing molecular weight and polarity compared to the mono-fluorinated ethyl group in this compound .

Electronic Effects : The electron-withdrawing fluorine atoms in the difluoroethyl group enhance the deactivating nature of the benzene ring, making the analogue less reactive in electrophilic substitution reactions than this compound.

Research Implications

- Synthetic Applications : The ethyl group in this compound offers a balance between steric bulk and electronic effects, making it a versatile intermediate for fine chemical synthesis. In contrast, the difluoroethyl group in the analogue may be preferred in fluorinated agrochemicals (e.g., pesticides or herbicides) where enhanced stability and lipophilicity are critical .

- Thermal Stability : While data on melting/boiling points are unavailable, the higher fluorine content in the analogue likely increases thermal stability due to stronger C–F bonds.

Limitations and Further Research

The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogues. Future studies should prioritize experimental characterization of its physicochemical properties (e.g., NMR, HPLC) and reactivity profiles. Additionally, comparisons with other alkyl-fluorobenzene derivatives (e.g., trifluoromethyl or chlorinated variants) would broaden the scope of this analysis.

Biological Activity

4-Ethyl-1-fluoro-2-methylbenzene, a fluorinated aromatic compound, has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring an ethyl and a fluorine substituent on the benzene ring, suggests potential biological activities that warrant further investigation. This article explores the biological activity of this compound, summarizing relevant research findings and applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom enhances the compound's electrophilic characteristics, which can influence its interactions with biological targets. The ethyl group may also affect its hydrophobicity and membrane permeability.

Anticancer Activity

Research indicates that fluorinated compounds often exhibit anticancer properties due to their ability to interact with cellular targets. For instance, compounds similar to this compound have been investigated for their potential to inhibit cancer cell proliferation. A study on fluorinated derivatives showed that the introduction of a fluorine atom can enhance binding affinity to certain enzymes involved in cancer metabolism.

Enzyme Inhibition

Fluorinated compounds are known to modulate enzyme activity. The fluoro group in this compound may enhance or inhibit enzyme interactions by altering binding affinities. For example, some studies have indicated that fluorine substitution can increase the potency of inhibitors targeting specific enzymes involved in metabolic pathways.

The mechanism through which this compound exerts its biological effects likely involves:

- Electrophilic Interactions : The fluorine atom may participate in electrophilic aromatic substitution reactions, modifying target biomolecules.

- Hydrophobic Interactions : The ethyl group increases hydrophobicity, facilitating membrane penetration and interaction with lipid bilayers.

Case Studies and Research Findings

Several studies provide insights into the biological implications of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.